2-(acetylamino)-N-(4-methoxyphenyl)benzamide
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Overview
Description
2-(acetylamino)-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group and a methoxyphenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(acetylamino)-N-(4-hydroxyphenyl)benzamide.
Reduction: Formation of 2-(amino)-N-(4-methoxyphenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(acetylamino)-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(acetylamino)-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(amino)-N-(4-methoxyphenyl)benzamide: Similar structure but with an amino group instead of an acetylamino group.
Uniqueness
2-(acetylamino)-N-(4-methoxyphenyl)benzamide is unique due to the presence of both an acetylamino group and a methoxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-acetamido-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-15-6-4-3-5-14(15)16(20)18-12-7-9-13(21-2)10-8-12/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
GHYYHBPHKQFVER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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